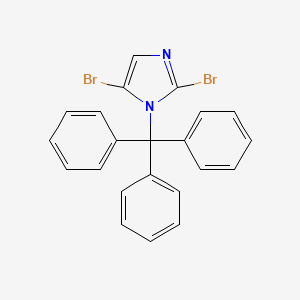

2,5-Dibromo-1-tritylimidazole

Description

Significance of Imidazole (B134444) Scaffolds in Chemical Research

The imidazole nucleus is a "privileged scaffold" in medicinal chemistry, a distinction owed to its integral role in numerous biological processes and its presence in a wide range of pharmacologically active compounds. ijpsjournal.com This five-membered aromatic heterocycle is a fundamental component of the amino acid histidine, where it functions as a key catalytic residue in many enzymes. ijpsjournal.com Its ability to act as both a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions makes it a highly versatile component in drug design. ajrconline.orgbohrium.com

The imidazole motif is found in a broad spectrum of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antifungal drugs. ajrconline.orgbohrium.comsemanticscholar.org Its structural similarity to purines also underscores its biological importance, as it forms a key part of the purine (B94841) bases guanine (B1146940) and adenosine. ajrconline.org The unique electronic and physicochemical properties of the imidazole ring, such as its aromaticity and amphoteric nature, allow for a wide range of chemical modifications, making it an attractive target for synthetic chemists aiming to develop novel therapeutic agents and functional materials. ijpsjournal.comsemanticscholar.org

Overview of N-Protection Strategies in Imidazole Chemistry

The presence of a reactive N-H proton in the imidazole ring necessitates the use of protecting groups in many synthetic transformations. organic-chemistry.orgddugu.ac.in A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity, allowing for chemical modifications to be made elsewhere in the molecule. organic-chemistry.orgwillingdoncollege.ac.in The choice of an appropriate N-protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. ddugu.ac.inwillingdoncollege.ac.in

Common N-protecting groups for imidazoles include:

Trityl (Tr): A bulky group that offers significant steric hindrance, often directing reactions to other positions on the imidazole ring. It is typically introduced by reacting the imidazole with trityl chloride in the presence of a base. The trityl group can be removed under acidic conditions. up.ac.za

Sulfonyl groups (e.g., Tosyl): These electron-withdrawing groups can activate the imidazole ring towards certain reactions.

Carbamates (e.g., Boc, Cbz): Widely used in peptide synthesis, these groups can also be employed for imidazole protection. willingdoncollege.ac.in

Alkyl groups (e.g., Methyl): While simple, their removal can be challenging. rsc.org

The selection of a protecting group is a strategic decision that can profoundly influence the outcome of a synthetic sequence.

Contextualizing 2,5-Dibromo-1-tritylimidazole within Halogenated Heterocycles

Halogenated heterocycles are a vital class of compounds in synthetic chemistry, serving as versatile intermediates for the construction of more complex molecules. sigmaaldrich.comsigmaaldrich.com The halogen atoms act as useful handles for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. sigmaaldrich.com The introduction of bromine atoms, as seen in this compound, provides reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds.

Dibromoimidazoles, specifically, are valuable precursors for the synthesis of polysubstituted imidazoles. The differential reactivity of the bromine atoms, often influenced by the nature of the N-protecting group, can allow for sequential and regioselective functionalization. For instance, the bromine at the C2 position is often more labile than the one at C5, enabling selective reactions at one position while leaving the other intact for subsequent transformations.

Research Landscape and Challenges in Directed Imidazole Functionalization

The direct and selective functionalization of C-H bonds in imidazoles is a major area of research, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. rsc.org However, achieving regioselectivity in C-H activation on the imidazole ring remains a significant challenge due to the presence of multiple C-H bonds with similar reactivities. researchgate.net

Directed metalation, where a directing group guides a metal catalyst to a specific C-H bond, is a powerful strategy to overcome this challenge. mdpi.com The N-protecting group on the imidazole ring can itself act as a directing group, or an external directing group can be temporarily installed. Despite advances, the development of general and mild methods for the selective functionalization of all positions of the imidazole ring is an ongoing effort. Challenges include the need for harsh reaction conditions, limited substrate scope, and in some cases, the use of expensive transition metal catalysts. rsc.orgresearchgate.net The use of pre-halogenated imidazoles like this compound circumvents some of these issues by providing defined points of reactivity.

Properties

IUPAC Name |

2,5-dibromo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Br2N2/c23-20-16-25-21(24)26(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUUMQXVXRVHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=CN=C4Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407400 | |

| Record name | 2,5-dibromo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-53-7 | |

| Record name | 2,5-Dibromo-1-(triphenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dibromo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-1-tritylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dibromo 1 Tritylimidazole

Precursor Synthesis and Halogenation Reactions

The formation of the dibrominated imidazole (B134444) core is a critical step that requires careful control of reagents and reaction conditions to achieve the desired substitution pattern.

The synthesis of a dibromoimidazole core, such as 2,5-dibromoimidazole, typically begins with the parent imidazole ring. The imidazole ring is an aromatic five-membered heterocycle with two nitrogen atoms, making it susceptible to electrophilic substitution. uib.no Direct bromination is a common method for introducing bromine atoms onto the imidazole ring.

The reaction generally involves treating imidazole or a substituted imidazole with a suitable brominating agent. Common reagents for this purpose include elemental bromine (Br₂) and N-bromosuccinimide (NBS). thieme-connect.deresearchgate.net The reaction solvent and temperature are crucial parameters that can influence the reaction's efficiency and selectivity. For instance, the synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole has been achieved through the reaction of 1,2-dimethyl-1H-imidazole with N-bromosuccinimide in dimethylformamide (DMF). thieme-connect.de Similarly, dibromo-triazoles, which are structurally related to imidazoles, can be synthesized in high yields using bromine or NBS. researchgate.net

Table 1: Examples of Brominating Agents for Heterocyclic Cores

| Brominating Agent | Substrate Example | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 1,2-dimethyl-1H-imidazole | DMF | 80% | thieme-connect.de |

| Bromine (Br₂) | 1H-1,2,4-triazole | Aqueous | 74% | researchgate.net |

This table is interactive. Click on the headers to sort.

The regioselectivity of imidazole bromination is dictated by the electronic properties of the imidazole ring. The general reactivity trend for electrophilic substitution on an N-protected imidazole is C5 > C2 > C4. nih.gov The C5 position shows high reactivity toward electrophiles, making it a primary site for substitution. nih.gov

Achieving specific substitution patterns, such as 2,5-dibromination, requires overcoming this natural reactivity preference or utilizing precursors where these positions are activated. The presence of substituents on the imidazole ring can significantly influence the position of bromination. For example, the presence of a nitro group at the 4-position of the imidazole ring directs incoming bromine atoms to the 2 and 5 positions during electrophilic substitution.

Control over the reaction conditions, such as the choice of brominating agent and stoichiometry, is essential for regioselectivity. Using a specific number of equivalents of the brominating agent can help control the degree of halogenation, preventing over-bromination or the formation of undesired isomers. researchgate.net Computational studies can also be employed to estimate the reactivity of different positions on the imidazole ring, aiding in the prediction of bromination outcomes. nih.gov

N-Tritylation as a Protecting Group Strategy

The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group widely used in organic synthesis to protect alcohols, amines, and thiols. total-synthesis.com In the context of imidazole chemistry, it is particularly useful for protecting the N-H proton, which can prevent side reactions and influence the regioselectivity of subsequent transformations.

The most common method for introducing a trityl group onto an imidazole nitrogen involves the reaction of the imidazole with a trityl halide, typically trityl chloride (TrCl), in the presence of a base. total-synthesis.comgoogle.com The base, often pyridine (B92270) or a tertiary amine like triethylamine, serves to neutralize the hydrogen chloride (HCl) by-product generated during the reaction. total-synthesis.com

The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of the trityl chloride. The large steric bulk of the trityl group generally ensures that it selectively attaches to the less hindered nitrogen atom if the imidazole is unsymmetrically substituted. This protection strategy is foundational for synthesizing N-substituted imidazoles. researchgate.net An alternative approach involves reacting alkali metal salts of imidazoles with trityl halides. google.com

The efficiency of the N-tritylation reaction can be optimized by carefully selecting the reaction parameters, including the solvent, base, and tritylating agent. While trityl chloride is common, other reagents like trityl alcohol activated with trifluoroacetic anhydride (B1165640) have been developed, which avoids the use of moisture-sensitive trityl chloride. nih.gov

The choice of base is critical for achieving high yields. Studies on the tritylation of alcohols have shown that bases like N,N-diisopropylethylamine (DIEA) and 2,6-lutidine can provide excellent yields and selectivity. nih.gov The solvent also plays a significant role, with aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) being commonly employed.

Table 2: Optimization of Reaction Conditions for Tritylation

| Tritylating Agent | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Trityl Chloride | Pyridine | Pyridine | Room Temp | Standard, effective method | total-synthesis.com |

| Trityl Chloride | Triethylamine | Dichloromethane | Room Temp | Common alternative to pyridine | google.com |

| Trityl Alcohol / TFAA | DIEA | THF | 0 °C to Room Temp | High yield, avoids silver salts | nih.gov |

This table is interactive. Click on the headers to sort.

Direct and Stepwise Synthesis of 2,5-Dibromo-1-tritylimidazole

The synthesis of the final target compound, this compound, can be approached through different strategic sequences, primarily categorized as stepwise pathways.

A stepwise synthesis is the most logical and controllable approach. This can be executed in two primary sequences:

Route A: Bromination followed by N-Tritylation: This route involves the initial synthesis of 2,5-dibromoimidazole from imidazole. The resulting dibrominated intermediate is then subjected to N-tritylation using trityl chloride and a suitable base to yield the final product. This pathway is straightforward but requires the successful synthesis and isolation of the potentially reactive 2,5-dibromoimidazole intermediate.

Route B: N-Tritylation followed by Bromination: In this alternative stepwise route, the imidazole nitrogen is first protected with a trityl group to form 1-tritylimidazole. This intermediate is subsequently brominated at the C2 and C5 positions. The bulky trityl group on the nitrogen can influence the regioselectivity of the bromination, potentially favoring substitution at the desired positions. This route is often preferred as protecting the nitrogen atom first can prevent N-bromination and other side reactions, leading to a cleaner reaction profile.

A direct synthesis , which would involve a one-pot reaction of imidazole with both a brominating agent and a tritylating agent, is generally not feasible due to the high potential for competing side reactions and the difficulty in controlling the selectivity of both transformations simultaneously. Therefore, a carefully planned stepwise approach is the established methodology for preparing this compound.

Strategies Involving Bromination of N-Tritylimidazole Derivatives

The direct bromination of N-tritylimidazole presents a potential, though challenging, route to this compound. The trityl group at the N1 position offers significant steric hindrance, which can influence the regioselectivity of the electrophilic substitution. Generally, electrophilic substitution on the imidazole ring is sensitive to the reaction conditions and the nature of the substituents already present.

Radical bromination using reagents like N-bromosuccinimide (NBS) can lead to selective monobromination at the C2 position of imidazoles. youtube.com However, achieving dibromination at the C2 and C5 positions requires overcoming the challenge of directing the second bromine atom to the desired location, as the electronic properties of the monobrominated intermediate will influence the position of subsequent substitutions. For instance, treatment of a substituted imidazole with a slight excess of NBS has been shown to result in selective monobromination at the C5 position. youtube.com The use of N-halo reagents, such as trichloromelamine, has been effective in promoting the synthesis of other polysubstituted imidazoles, suggesting their potential utility in targeted halogenation reactions. semanticscholar.org

A summary of representative conditions for the bromination of imidazole derivatives is presented in Table 1.

| Starting Material | Brominating Agent | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Substituted imidazole | N-bromosuccinimide (NBS) | 15°C | 5-bromo-imidazole derivative | youtube.com |

| Imidazole | N-bromosuccinimide (NBS) | Stirring for 2 hours at room temperature | Monobrominated imidazole | youtube.com |

| Imidazole | N-bromoacetamide (3 equiv.) | Heating to 50°C for 60 hours | Dibrominated imidazole | youtube.com |

Sequential Functionalization Approaches

Given the potential for regioisomeric mixtures in direct bromination, sequential functionalization offers a more controlled approach to the synthesis of this compound. This strategy involves the stepwise introduction of the bromine atoms and the trityl group.

One plausible route involves the initial synthesis of 2,5-dibromo-1H-imidazole, followed by N-tritylation. The synthesis of polysubstituted imidazoles can be achieved through multicomponent reactions, which offer a convergent approach to the imidazole core. rsc.orgasianpubs.org For instance, a one-pot synthesis of 2,4,5-triarylimidazoles has been developed using glyoxylic acid as a catalyst under solvent-free conditions, showcasing a green approach to the imidazole scaffold. rasayanjournal.co.in

Alternatively, a stepwise introduction of bromine atoms onto a pre-formed 1-tritylimidazole ring can be envisioned. This could be achieved through a lithiation-bromination sequence. The C2 position of the imidazole ring is the most acidic and can be selectively deprotonated with a strong base, followed by quenching with a bromine source to introduce the first bromine atom. youtube.com Subsequent functionalization at the C5 position would then be required. The regioselective synthesis of other disubstituted imidazoles has been demonstrated, providing a basis for such targeted approaches. rsc.orgacs.org

Advanced Synthetic Techniques

Modern synthetic methodologies can offer significant advantages in terms of efficiency, safety, and sustainability for the production of complex molecules like this compound.

Flow Chemistry Applications in Imidazole Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including imidazoles. springerprofessional.de This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions like bromination. mdpi.com

The application of flow chemistry to the synthesis of heterocycles can be categorized into the synthesis from acyclic precursors, heterocycle transposition reactions, and heterocycle functionalization. chim.it For the synthesis of this compound, a flow process could be designed for the in-situ generation of the brominating agent, which is then immediately reacted with the N-tritylimidazole substrate. This approach minimizes the handling of hazardous bromine and allows for rapid optimization of reaction conditions. mdpi.com The use of microreactors in flow chemistry enhances mass and heat transfer, further contributing to the efficiency and safety of the process.

A representative flow chemistry setup for a bromination reaction is outlined in Table 2.

| Reactant 1 | Reactant 2 | Oxidant | Reactor Type | Residence Time | Outcome | Reference |

|---|---|---|---|---|---|---|

| Phenol | HBr (9 eq.) | NaOCl (6 eq.) | Flow reactor | 25 min | 95% yield of 2,4,6-tribromophenol | mdpi.com |

| Cyclododecatriene | HBr (22.5 eq.) | NaOCl (9 eq.) | Flow reactor | 1 min | 97% yield of 1,2,5,6,9,10-hexabromocyclododecane | mdpi.com |

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. mdpi.com The production of this compound can be made more sustainable by adhering to these principles.

Key considerations include the use of less hazardous reagents and solvents. For instance, replacing elemental bromine with safer alternatives like N-bromosuccinimide is a common strategy. nih.gov The development of solvent-free or aqueous reaction conditions for the synthesis of the imidazole core can significantly reduce the generation of volatile organic compounds. asianpubs.orgrasayanjournal.co.in Furthermore, the use of catalytic methods, rather than stoichiometric reagents, improves atom economy and reduces waste. rsc.org An efficient and recyclable nanocatalyst has been reported for the green and rapid synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the potential for sustainable catalyst design. rsc.org One-pot multicomponent reactions also align with green chemistry principles by reducing the number of synthetic steps and purification stages, thereby saving energy and resources. asianpubs.org

Reactivity and Reaction Mechanisms of 2,5 Dibromo 1 Tritylimidazole

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique for the generation of nucleophilic organometallic species from their corresponding organic halides. In the case of 2,5-Dibromo-1-tritylimidazole, this process enables the selective functionalization of the imidazole (B134444) ring.

The selective lithiation of this compound can be achieved by treatment with organolithium reagents, such as n-butyllithium (n-BuLi). The reaction typically proceeds at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The kinetic acidity of the protons on the imidazole ring and the electronic effects of the bromine atoms influence the site of lithiation. The C2 position is generally more acidic and therefore more susceptible to initial deprotonation or lithium-halogen exchange. However, careful control of reaction conditions, including stoichiometry of the organolithium reagent and temperature, can allow for selective or sequential lithiation at both the C2 and C5 positions. The resulting lithiated intermediates are highly reactive nucleophiles that can be trapped with various electrophiles to introduce a wide array of substituents.

Achieving regiocontrol in the formation of organometallic intermediates from this compound is paramount for its synthetic utility. The trityl protecting group, due to its steric bulk, can influence the accessibility of the C2 and C5 positions to the organometallic reagent. Furthermore, the choice of the organolithium reagent and the presence of additives can modulate the regioselectivity. For instance, the use of a bulky base might favor reaction at the less sterically hindered position. The differential reactivity of the C-Br bonds, with the C2-Br bond often being more reactive towards oxidative addition in cross-coupling reactions, also plays a role in regioselective transformations.

Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of aryl, alkyl, and alkynyl groups.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This compound can undergo sequential or selective Suzuki-Miyaura coupling at the C2 and C5 positions. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to control the selectivity. For example, a less reactive boronic acid or a bulkier palladium ligand might favor monosubstitution.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Position(s) Reacted |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 2 and 5 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 2 |

| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 2 and 5 |

The Heck-Mizoroki coupling reaction facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene. This compound can be subjected to Heck coupling to introduce alkenyl substituents. The regioselectivity of the addition to the alkene is governed by the nature of the alkene and the reaction conditions. The choice of the palladium catalyst and the base is critical for achieving high yields and selectivity.

Table 2: Representative Heck-Mizoroki Coupling Reactions with this compound

| Entry | Alkene | Catalyst | Base | Solvent | Position(s) Reacted |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 2 |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 2 and 5 |

| 3 | Cyclohexene | Pd₂(dba)₃ | Cy₂NMe | Toluene | 2 |

Beyond Suzuki and Heck couplings, this compound is a viable substrate for other important cross-coupling reactions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This allows for the introduction of alkynyl moieties at the C2 and C5 positions of the imidazole ring.

Negishi Coupling: Involving the reaction of an organozinc compound with an organic halide, Negishi coupling is known for its high functional group tolerance. This method can be employed to introduce a variety of alkyl, aryl, and vinyl groups onto the this compound scaffold.

Stille Coupling: This reaction utilizes organostannanes as the organometallic coupling partner. While concerns about the toxicity of tin byproducts exist, Stille coupling remains a powerful tool for the formation of C-C bonds, particularly for complex molecule synthesis, and can be applied to functionalize this compound.

Table 3: Overview of Other Cross-Coupling Applications

| Coupling Reaction | Organometallic Reagent | Key Catalyst/Conditions | Introduced Moiety |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI, Et₃N | Alkynyl |

| Negishi | Organozinc (e.g., Phenylzinc chloride) | Pd(PPh₃)₄ | Aryl, Alkyl, Vinyl |

| Stille | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | Aryl, Vinyl, Alkyl |

Ligand Design Considerations for Catalytic Cross-Couplings

For the cross-coupling of dihaloheterocycles, ligand design is critical for achieving high yields and controlling selectivity (i.e., mono- versus di-substitution). Generally, electron-rich and sterically bulky phosphine ligands are effective.

Key Ligand Features:

Electron-richness: Ligands that are strong electron donors can increase the electron density on the palladium center, which promotes the rate-determining oxidative addition step with the aryl bromide.

Steric Bulk: Bulky ligands can promote the reductive elimination step, leading to faster catalyst turnover. They also help to create a coordinatively unsaturated palladium species that is active in the catalytic cycle.

Bite Angle: For bidentate phosphine ligands, the bite angle can significantly influence the catalytic activity. A wider bite angle can often lead to higher reactivity.

Commonly used ligands in the Suzuki-Miyaura coupling of related dibrominated heterocycles include triarylphosphines and their derivatives.

| Ligand/Catalyst System | Substrate Example | Key Features |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 2,5-dibromo-3-alkylthiophene | A widely used, commercially available catalyst. The triphenylphosphine ligands are effective for a range of Suzuki couplings. nih.gov |

| Palladium(II) acetate with phosphine ligands | Aryl bromides | Often used as a precatalyst, which is reduced in situ to the active Pd(0) species. Requires an external phosphine ligand. |

The choice of base and solvent system is also critical and is interdependent with the ligand. For instance, the use of potassium phosphate as a base in a solvent mixture like 1,4-dioxane and water has proven effective for the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene. nih.gov

Nucleophilic Substitution Reactions

The bromine atoms on the imidazole ring of this compound are susceptible to displacement by nucleophiles. The electron-withdrawing nature of the imidazole ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The N-trityl group, being a bulky protecting group, influences the accessibility of the C2 and C5 positions.

Displacement of Bromine Substituents by Carbon Nucleophiles

Carbon nucleophiles, such as organolithium reagents and Grignard reagents, can potentially displace the bromine atoms. However, these strong organometallic reagents can also compete in halogen-metal exchange reactions, which are discussed in section 3.5. Softer carbon nucleophiles, such as stabilized enolates and organocuprates, may be more suitable for direct substitution. The regioselectivity of the substitution would be influenced by the electronic environment of the C2 and C5 positions and the steric hindrance imposed by the trityl group.

Reactivity with Heteroatom Nucleophiles

Heteroatom nucleophiles, particularly thiols and alkoxides, are effective in displacing halogens from N-protected haloimidazoles. rsc.org Studies on 1-protected derivatives of 2,4,5-tribromoimidazole have shown that nucleophilic substitution occurs preferentially at the C2-position. rsc.org This suggests that in this compound, the C2-bromine is likely to be the more reactive site for nucleophilic attack. This enhanced reactivity at C2 is attributed to the electronic nature of the imidazole ring, where the C2 position is the most electron-deficient.

Representative Nucleophilic Substitution Reactions on Haloimidazoles

| Nucleophile | Substrate | Product | Reference |

| Sodium alkane/arenethiolates | 1-protected 2,4,5-tribromoimidazole | Displacement of the 2-bromine atom | rsc.org |

| Sodium isopropoxide | 1-protected 2,4,5-tribromoimidazole | Displacement of the 2-bromine atom | rsc.org |

These reactions are typically carried out in a suitable polar solvent, such as isopropyl alcohol, to facilitate the dissolution of the nucleophile and the substrate.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. However, in this compound, the situation is more complex. The two bromine atoms are electron-withdrawing and deactivating towards electrophilic attack. The large trityl group at the N1 position provides significant steric hindrance, which would likely direct any incoming electrophile to the less hindered C4 position.

While the bromines are deactivating, the imidazole ring itself is still considered an activated system. Therefore, under appropriate conditions, electrophilic substitution at the C4 position may be possible. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The choice of reaction conditions would be crucial to overcome the deactivating effect of the bromine atoms without cleaving the acid-labile trityl group.

Functional Group Interconversions at Brominated Centers

The bromine atoms in this compound serve as versatile handles for further functionalization through interconversion reactions. A primary method for this is halogen-metal exchange, typically using a strong organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures. This reaction would generate a lithiated imidazole species, which is a potent nucleophile and can react with a wide array of electrophiles.

The regioselectivity of the halogen-lithium exchange can be influenced by the reaction conditions and the steric environment. The bulky trityl group may sterically hinder the C2 position, potentially favoring lithiation at the C5 position. However, the greater acidity of the C2 proton in imidazoles could also direct lithiation to this site. Studies on related N-tritylimidazole derivatives have shown that regioselective lithiation at the C2 position is achievable.

Potential Functional Group Interconversions via Lithiation

| Reagent Sequence | Electrophile | Resulting Functional Group |

| 1. n-BuLi, low temp. | CO₂ | Carboxylic acid |

| 1. n-BuLi, low temp. | Aldehydes/Ketones | Hydroxyalkyl group |

| 1. n-BuLi, low temp. | I₂ | Iodine |

| 1. n-BuLi, low temp. | R-B(OR')₂ | Boronic ester |

This lithiation-electrophilic quench strategy provides a powerful tool for introducing a diverse range of substituents onto the imidazole core, which would be difficult to achieve through other synthetic routes.

Applications of 2,5 Dibromo 1 Tritylimidazole in Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Structures

The presence of two chemically distinct carbon-bromine bonds provides strategic handles for constructing larger molecular architectures. The trityl group serves as a sterically bulky protecting group that prevents reactions at the imidazole (B134444) nitrogen, thereby directing reactivity to the brominated carbon centers. researchgate.net

The primary application of 2,5-Dibromo-1-tritylimidazole in synthetic chemistry is as a scaffold for creating polysubstituted imidazoles. The bromine atoms at the 2- and 5-positions are ideal leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the sequential or simultaneous introduction of a wide variety of aryl, heteroaryl, or alkyl substituents.

The ability to perform selective or double cross-coupling reactions on di-halogenated heterocycles is a well-established strategy in organic synthesis. nih.govresearchgate.net By carefully controlling reaction conditions (e.g., catalyst, base, temperature), chemists can often achieve selective mono-arylation at one of the bromine sites before proceeding to functionalize the second site, leading to unsymmetrically substituted imidazoles. Alternatively, a double cross-coupling can be employed to install two identical substituents. This strategic functionalization is pivotal for tuning the steric and electronic properties of the final molecule.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions This table is illustrative and shows potential products based on established chemical principles for di-bromoheterocycles.

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst / Base | Potential Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2,5-Diphenyl-1-tritylimidazole |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 2,5-Bis(4-methoxyphenyl)-1-tritylimidazole |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2,5-Di(thiophen-2-yl)-1-tritylimidazole |

| This compound | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 2,5-Di(pyridin-3-yl)-1-tritylimidazole |

Beyond simple substitution, this compound is a precursor for the synthesis of complex fused heterocyclic systems. This is achieved through a strategy known as annulation, where a new ring is constructed onto the existing imidazole core. nih.govmdpi.com The process typically involves two stages:

Initial Functionalization: The bromine atoms are replaced via cross-coupling reactions with substituents that contain additional reactive functional groups. For example, an ortho-aminophenyl group or an ortho-hydroxyphenyl group could be introduced.

Intramolecular Cyclization: The newly introduced functional groups are then induced to react with each other or with the imidazole ring itself, forming a new fused ring system.

This methodology allows for the creation of diverse and complex polycyclic aromatic systems containing an imidazole subunit, which are of significant interest in medicinal chemistry and materials science. longdom.orglongdom.org

Precursor for Advanced Organic Materials

The ability to construct elaborate, π-conjugated systems based on an imidazole core makes this compound a valuable starting material for advanced organic materials.

Imidazole derivatives have garnered significant attention for their use in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). tandfonline.com Due to their inherent electron-withdrawing properties and high thermal stability, substituted imidazoles are widely used as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and as fluorescent emitters themselves. tandfonline.commdpi.com

The performance of these materials is highly dependent on their molecular structure. By using this compound as a building block, researchers can synthesize novel imidazole-based materials with tailored electronic properties. The introduction of various aromatic and heteroaromatic groups via cross-coupling allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for optimizing charge injection, transport, and emission characteristics in OLEDs. nih.govacs.org For instance, carbazole-imidazole derivatives have been developed as efficient bipolar, deep-blue emitting materials for non-doped OLEDs. nih.gov

Table 2: Imidazole Derivatives in Organic Electronics

| Imidazole Type | Role in OLED | Example Application |

|---|---|---|

| Phenylbenzimidazoles | Electron-Transport Material | Used to improve electron mobility in multilayer OLEDs. tandfonline.com |

| Carbazole-Imidazole Hybrids | Bipolar Fluorescent Emitter | Enable deep-blue emission in non-doped OLEDs. mdpi.comnih.gov |

| Phenanthroimidazole Derivatives | Host Material / Emitter | Serve as hosts for phosphorescent dopants or as efficient deep-blue emitters. tandfonline.comacs.org |

| Pyreneimidazole Derivatives | Emitter | Designed for highly efficient deep-blue emission with negligible efficiency roll-off. acs.org |

The difunctional nature of this compound makes it an excellent candidate for use as a monomer precursor in the synthesis of conjugated polymers. Polyimidazoles are a class of polymers known for their thermal stability and potential in various applications. nasa.gov

A key synthetic route to creating imidazole-containing polymers is through step-growth polymerization, such as Suzuki polycondensation. In this process, the this compound can be reacted with an aromatic comonomer containing two boronic acid or boronic ester groups. The reaction connects the monomer units, forming a long polymer chain with imidazole rings integrated directly into the conjugated backbone. The properties of the resulting polymer can be systematically varied by changing the structure of the aromatic comonomer, allowing for the development of new materials for applications ranging from organic electronics to high-performance plastics.

Reagent for Methodology Development in Organic Chemistry

The well-defined structure of this compound, featuring two distinct reactive sites, makes it an ideal model substrate for the development of new synthetic methodologies. A significant challenge in organic synthesis is achieving regioselectivity—the ability to control a reaction to occur at one specific site when multiple similar sites are present.

Chemists can use this compound to test the efficacy and selectivity of new catalysts or reaction conditions designed for C-Br bond functionalization. For example, developing a palladium catalyst that can selectively catalyze a cross-coupling reaction at the C2 position while leaving the C5-bromo group untouched would be a significant methodological advancement. The electronic differences between the C2 and C5 positions, along with the steric influence of the bulky trityl group, provide a subtle and challenging testbed for such selective transformations. This principle has been applied to other polyhalogenated heterocycles to develop programmed, site-selective syntheses of complex molecules. researchgate.netresearchgate.net

Scaffold for the Synthesis of Ligands for Catalysis

The utilization of this compound as a direct precursor or scaffold for the synthesis of ligands employed in catalysis is not well-documented in publicly available scientific literature. While imidazole derivatives, in general, are fundamental building blocks for a significant class of ligands known as N-heterocyclic carbenes (NHCs), specific research detailing the synthetic transformation of this compound into such ligands and their subsequent application in catalytic processes has not been identified in comprehensive searches of scholarly databases.

N-heterocyclic carbenes are a class of organic compounds that can act as highly effective ligands for transition metals, forming stable and catalytically active complexes. The synthesis of NHC precursors, typically imidazolium or imidazolinium salts, often involves the functionalization of an imidazole core. In principle, the bromine atoms at the 2 and 5 positions of the imidazole ring in this compound could serve as handles for further chemical modification to construct more complex ligand architectures. The trityl group at the N1 position is a bulky protecting group that can influence the steric environment around a potential metal center and can be cleaved under specific conditions.

However, a thorough review of existing research reveals a lack of specific examples where this compound has been explicitly used as a starting material for the synthesis of ligands for catalysis. Consequently, there are no detailed research findings, data on catalytic performance, or established protocols for its conversion into catalytically active species to report at this time. Further research would be necessary to explore the potential of this particular compound as a scaffold in the development of novel ligands and catalysts.

Information on the Coordination Chemistry of this compound is Currently Unavailable

Extensive research has revealed a significant lack of publicly available scientific literature detailing the coordination chemistry of this compound and its derived ligands. As a result, the specific information required to construct an article based on the provided outline—including design principles, metal complexation studies, spectroscopic and structural characterization, and catalytic activities—could not be located.

General principles of imidazole-based ligand design and coordination chemistry are well-established within the scientific community. Imidazole and its derivatives are known to be versatile ligands in coordination chemistry due to the presence of two nitrogen donor atoms within a five-membered aromatic ring. The design of such ligands often focuses on modifying the imidazole backbone to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their geometry, stability, and reactivity.

However, without specific research focused on this compound, any discussion of its coordination behavior, the synthesis of its transition metal complexes, their coordination modes, and potential catalytic applications would be purely speculative. The trityl group at the N1 position is a bulky substituent that would exert significant steric hindrance, likely influencing the coordination environment around a metal center. The bromo-substituents at the C2 and C5 positions would electronically modify the imidazole ring, potentially affecting its donor properties.

Despite a thorough search of chemical databases and scientific journals, no studies detailing the synthesis, characterization, or catalytic application of metal complexes derived from this compound could be identified. Therefore, it is not possible to provide a scientifically accurate and detailed article on this specific topic as requested.

Coordination Chemistry of 2,5 Dibromo 1 Tritylimidazole Derived Ligands

Catalytic Activity of Metal Complexes

Influence of Ligand Structure on Catalytic Performance

Steric Effects:

The most prominent feature of a ligand derived from 2,5-Dibromo-1-tritylimidazole would be the bulky trityl group attached to the nitrogen atom of the imidazole (B134444) ring. This group would exert significant steric hindrance around the metal center. The degree of this steric bulk can be quantified using parameters like the ligand cone angle.

Control of Coordination Number: The large steric footprint of the trityl group would likely favor the formation of complexes with lower coordination numbers. This can be advantageous in catalysis by creating open coordination sites for substrate binding.

Selectivity: The steric bulk can play a crucial role in dictating the selectivity of a catalytic reaction. For instance, in cross-coupling reactions, a bulky ligand can favor the formation of the less sterically hindered product. In polymerization reactions, the steric environment around the metal center can influence the stereochemistry of the resulting polymer.

Electronic Effects:

The electronic properties of the imidazole ring are modified by the two bromine substituents at the 2 and 5 positions.

Electron-Withdrawing Nature: Bromine is an electron-withdrawing group. The presence of two such groups would decrease the electron density on the imidazole ring and, consequently, on the coordinating atom. This would affect the electron-donating ability of the ligand. A less electron-donating ligand can increase the electrophilicity of the metal center, which can be beneficial for certain catalytic steps, such as oxidative addition.

Modulation of Reactivity: The electronic effects of the bromo substituents would influence the stability of intermediates in the catalytic cycle. For example, a more electrophilic metal center might bind more strongly to electron-rich substrates.

Combined Steric and Electronic Effects:

The interplay between the steric bulk of the trityl group and the electronic effects of the bromo substituents would ultimately determine the catalytic performance. The ideal balance between these factors is highly dependent on the specific catalytic transformation.

To illustrate the potential influence of these structural features, a hypothetical data table is presented below. This table outlines the expected trends in catalytic activity and selectivity for a generic cross-coupling reaction based on the ligand's structural properties. It is important to note that this data is illustrative and not based on experimental results for this compound-derived ligands due to the absence of such data in the literature.

Table 1: Hypothetical Influence of Ligand Structure on Catalytic Performance in a Cross-Coupling Reaction

| Ligand Feature | Expected Impact on Catalytic Activity | Expected Impact on Selectivity (Product A vs. Product B) | Rationale |

| Bulky N-Trityl Group | Potentially lower turnover frequency due to steric hindrance around the active site. | High selectivity for the less sterically hindered product (e.g., >95% Product A). | The bulky group blocks the approach of the substrate to form the more sterically demanding product. |

| 2,5-Dibromo Substituents | May increase catalytic activity by enhancing the electrophilicity of the metal center, facilitating oxidative addition. | May have a minor influence on product selectivity compared to the steric effect of the trityl group. | Electron-withdrawing groups can accelerate key steps in the catalytic cycle. |

Detailed Research Findings:

A thorough search of scientific databases and chemical literature did not yield any specific research articles or data on the coordination chemistry or catalytic applications of ligands derived from this compound. The information presented in this section is therefore based on the extrapolation of well-established principles in coordination chemistry and homogeneous catalysis. Further experimental research would be necessary to validate these hypotheses and to fully elucidate the catalytic potential of this class of ligands.

Computational and Theoretical Studies on 2,5 Dibromo 1 Tritylimidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2,5-Dibromo-1-tritylimidazole, methods like Density Functional Theory (DFT) are employed to determine its electronic structure. researchgate.netnih.gov These calculations can predict the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ekb.eg A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine atoms and the bulky trityl group would significantly influence these frontier orbitals.

Furthermore, quantum chemical calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. These maps visualize the electron distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be electron-rich centers, while the regions around the bromine and hydrogen atoms would be more electron-deficient.

Table 1: Illustrative Quantum Chemical Data for this compound (Note: The following data are hypothetical and for illustrative purposes, as specific published computational results for this compound are not available.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, computational methods can map out the entire reaction pathway. This involves identifying transition states, intermediates, and the associated energy barriers.

By calculating the potential energy surface of a reaction, chemists can determine the most likely reaction mechanism. For instance, in a substitution reaction at the imidazole ring, computational models can help to distinguish between different possible pathways, such as an addition-elimination or an elimination-addition mechanism. The bulky trityl group would be expected to play a significant steric role in directing the approach of reactants. total-synthesis.com

These studies often employ DFT methods to calculate the geometries and energies of all species along the reaction coordinate. The results can provide a detailed, step-by-step understanding of how bonds are broken and formed, which is often difficult to obtain through experimental means alone.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry can predict the reactivity and selectivity of this compound in various organic reactions. nih.gov Reactivity indices, derived from conceptual DFT, such as Fukui functions, global hardness, and softness, can be calculated to predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net

For this compound, these calculations would likely indicate that the carbon atoms attached to the bromine atoms are the most electrophilic sites, making them prone to attack by nucleophiles. The regioselectivity of reactions, such as lithiation followed by electrophilic quench, can also be predicted by analyzing the stability of potential intermediates.

Molecular dynamics simulations can also be employed to study the dynamic behavior of the molecule and how it interacts with other reactants in solution. researchgate.net These simulations can provide insights into the role of the solvent and the conformational flexibility of the trityl group in influencing reaction outcomes.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and reactivity. The large and sterically demanding trityl group can adopt various conformations through rotation around the carbon-nitrogen single bond. total-synthesis.com Conformational analysis, using computational methods, can identify the most stable conformations and the energy barriers between them.

Understanding the preferred conformation is important as it can dictate how the molecule interacts with other molecules. Intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atoms, can be modeled to understand how molecules of this compound might pack in a crystal lattice or aggregate in solution.

Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can be used to analyze the nature of these intermolecular forces, breaking them down into electrostatic, exchange, induction, and dispersion components. researchgate.net

Table 2: Illustrative Conformational and Interaction Data for this compound (Note: The following data are hypothetical and for illustrative purposes, as specific published computational results for this compound are not available.)

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Dihedral Angle (C-N-C-C of trityl) | Describes the rotation of the trityl group relative to the imidazole ring. | Multiple low-energy conformations exist with dihedral angles around 60°, 180°, and -60°. |

| Rotational Barrier | The energy required to rotate the trityl group. | A moderate rotational barrier of 10-15 kcal/mol is predicted. |

| Intermolecular Interaction Energy | The strength of attraction between two molecules. | Calculations suggest significant dispersion interactions due to the large trityl group. |

Future Perspectives and Emerging Research Avenues

Sustainable and Scalable Synthetic Approaches

The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemical research. Future efforts in the synthesis of 2,5-Dibromo-1-tritylimidazole are likely to focus on improving the sustainability and scalability of its production.

Current synthetic strategies for similar imidazole (B134444) derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Green chemistry principles offer a roadmap for improvement. rasayanjournal.co.in Future research could explore one-pot syntheses, minimizing intermediate purification steps and solvent usage. The use of catalytic methods, particularly with earth-abundant metals or organocatalysts, could replace stoichiometric reagents, leading to higher atom economy and reduced environmental impact. nih.gov

Furthermore, the exploration of alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to faster reaction times and reduced energy consumption. amazonaws.com A key challenge will be the selective dibromination of the 1-tritylimidazole precursor in a scalable manner, avoiding the formation of mono-brominated or over-brominated byproducts.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| One-Pot Synthesis | Reduced waste, time, and resource efficiency. | Development of compatible reaction conditions for sequential steps. |

| Catalytic Bromination | Higher atom economy, reduced use of hazardous reagents. | Identification of selective and recyclable catalysts. |

| Microwave-Assisted Synthesis | Faster reaction rates, improved energy efficiency. | Optimization of reaction parameters to control selectivity. |

Exploration of Novel Reactivity Modalities

The two bromine atoms at the 2 and 5 positions of the imidazole ring are key handles for a diverse range of chemical transformations. While foundational reactions like nucleophilic substitution are anticipated, future research will likely delve into more sophisticated and novel reactivity modalities.

The bulky trityl group is expected to exert significant steric hindrance, potentially leading to regioselective reactions where one bromine atom is more accessible than the other. This could be exploited for the sequential and controlled introduction of different functional groups. The trityl group is also known to be acid-labile, offering a straightforward method for deprotection and further functionalization at the N1 position. total-synthesis.com

Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are expected to be highly effective for introducing carbon-carbon bonds at the 2 and 5 positions, enabling the synthesis of complex poly-functionalized imidazoles. The exploration of C-H activation methodologies could also provide novel pathways for functionalization, bypassing the need for pre-functionalized starting materials.

Expansion into Bio-inspired and Supramolecular Chemistry

The imidazole moiety is a ubiquitous structural motif in nature, found in essential biomolecules like the amino acid histidine. This inherent biocompatibility makes imidazole derivatives attractive candidates for bio-inspired and supramolecular chemistry applications.

The dibromo-functionality of this compound provides ideal anchor points for the construction of larger, self-assembling systems. Through strategic functionalization, this compound could be incorporated into macrocycles, cages, and polymers with tailored properties. The potential for halogen bonding interactions with the bromine atoms could also be exploited in the design of supramolecular assemblies.

In the realm of bio-inspired chemistry, functionalized derivatives of this compound could be investigated as enzyme inhibitors, receptor ligands, or probes for biological processes. The trityl group, while often used as a protecting group, could also play a role in modulating biological activity through its lipophilic and sterically demanding nature. Patent literature on related N-tritylimidazoles suggests potential applications as antimycotic agents, an area ripe for further investigation with this specific derivative. google.comgoogle.comgoogle.com

Development of High-Throughput Screening for New Applications

To unlock the full potential of this compound, the rapid and efficient screening of its derivatives for a wide range of applications is crucial. High-throughput screening (HTS) methodologies will be instrumental in this endeavor.

By creating libraries of compounds derived from this compound through combinatorial chemistry, researchers can systematically explore the structure-activity relationships for various biological targets. HTS can be employed to identify novel antibacterial, antifungal, antiviral, or anticancer agents. nih.gov The modular nature of the starting material, with its two reactive bromine sites and a modifiable N1-substituent, is well-suited for the generation of diverse chemical libraries.

Beyond biological applications, HTS can also be used to discover new materials with interesting photophysical or electronic properties. For example, derivatives could be screened for applications in organic light-emitting diodes (OLEDs), sensors, or as components in functional polymers.

Table 2: Potential Applications for High-Throughput Screening

| Application Area | Screening Focus | Desired Properties |

|---|---|---|

| Medicinal Chemistry | Biological activity against various targets (e.g., enzymes, receptors). | Potency, selectivity, and favorable pharmacokinetic profiles. |

| Materials Science | Photophysical and electronic properties. | Luminescence, conductivity, and thermal stability. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-Dibromo-1-tritylimidazole, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of 1-tritylimidazole under controlled conditions. Key steps include:

- Reagent Selection : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to minimize side reactions.

- Reaction Monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 7:3) to optimize reaction time (~12–18 hours).

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol-water yields pure product.

- Yield Optimization : Lower temperatures reduce decomposition, while extended reaction times (>24 hours) may decrease yield due to trityl group instability .

Q. How can crystallization conditions be tailored to obtain high-quality single crystals of this compound for XRD analysis?

- Methodological Answer :

- Solvent System : Use a mixed solvent system (e.g., dichloromethane:hexane 1:3) for slow evaporation.

- Temperature Control : Maintain 4°C to ensure slow nucleation.

- Crystal Handling : Protect crystals from light and humidity to prevent lattice disorder.

- Validation : Confirm crystal quality using pre-experiment XRD screening (e.g., Bruker D8 Venture) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Analysis : -NMR (CDCl) shows trityl protons at δ 7.2–7.4 ppm and imidazole protons as singlet(s). Bromine isotopes may split peaks in -NMR.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] with isotopic patterns matching Br.

- Elemental Analysis : Validate Br content via combustion analysis (expected %Br: ~32.5) .

Advanced Research Questions

Q. How should researchers address contradictory data between theoretical calculations and experimental spectral results for this compound?

- Methodological Answer :

- Step 1 : Cross-validate computational models (e.g., DFT with B3LYP/6-311+G(d,p)) by adjusting solvent parameters (PCM model) and comparing with experimental NMR shifts.

- Step 2 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may alter tautomeric equilibria or crystal packing.

- Step 3 : Use X-ray crystallography (SHELXL refinement ) to resolve structural ambiguities.

- Documentation : Quantify discrepancies using RMSD values and publish raw data for peer review .

Q. What strategies are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Follow CLSI guidelines for MIC determination against S. aureus and E. coli.

- Anticancer : Use MTT assay on HeLa cells with IC calculations (48-hour exposure, triplicate runs).

- Mechanistic Studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., Topoisomerase II) to predict binding modes.

- Data Validation : Compare results with structurally similar imidazole derivatives (e.g., 2,4-dichloro analogs ).

Q. How can computational modeling improve the design of this compound-based inhibitors?

- Methodological Answer :

- Ligand Preparation : Optimize geometry at the B3LYP/def2-SVP level and generate electrostatic potential maps.

- Target Selection : Use PharmMapper or SwissTargetPrediction to identify potential protein targets (e.g., kinases, oxidoreductases).

- Docking Protocols : Perform flexible docking with Glide (Schrödinger Suite) to account for side-chain movements.

- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability and identify key residues for mutagenesis studies .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.